(1,1'-Bicyclohexyl)-4-ylbenzene
Description
(1,1'-Bicyclohexyl)-4-ylbenzene is a bicyclic hydrocarbon featuring two cyclohexyl rings connected at their 1,1' positions, with a benzene substituent at the 4-position of one cyclohexane ring. This compound is notable for its rigid, planar structure due to the aromatic benzene ring and the bicyclohexyl core, which imparts high thermal stability and mesogenic properties. It is primarily utilized in liquid crystal displays (LCDs) and organic electronic materials, where its ability to align uniformly under electric fields enhances optical performance .
The synthesis of this compound typically involves stereoselective coupling reactions to ensure the all-trans configuration of the cyclohexyl rings, which is critical for maintaining liquid crystalline behavior . Its molecular formula is $ \text{C}{18}\text{H}{24} $, with a molecular weight of 240.38 g/mol.
Structure
3D Structure
Properties
CAS No. |
21484-11-7 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
(4-cyclohexylcyclohexyl)benzene |
InChI |
InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2 |
InChI Key |
MRGBGAHKAGKZID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Bicyclohexyl)-4-ylbenzene typically involves the catalytic hydrogenation of diphenyl compounds. One common method is the reduction of diphenyl using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . The reaction conditions usually involve temperatures ranging from 80°C to 220°C and pressures between 1 to 10 MPa .
Industrial Production Methods
In industrial settings, (1,1’-Bicyclohexyl)-4-ylbenzene can be produced through a continuous flow process where the reactants are passed over a fixed bed of catalyst. This method allows for better control over reaction conditions and higher yields. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
(1,1’-Bicyclohexyl)-4-ylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
(1,1’-Bicyclohexyl)-4-ylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,1’-Bicyclohexyl)-4-ylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bicyclohexyl group provides a hydrophobic environment that can influence the binding affinity and specificity of the compound to its targets. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding properties .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include derivatives with varying substituents (alkyl chains, carboxylic acids, or methyl groups) and stereochemical configurations. Below is a comparative analysis based on physicochemical properties, applications, and performance.
Table 1: Comparative Data of (1,1'-Bicyclohexyl)-4-ylbenzene and Analogues
Key Findings
Substituent Effects on Thermal Properties
- Benzene vs. Carboxylic Acid : The benzene substituent in this compound provides greater thermal stability (melting point: 120–125°C) compared to the carboxylic acid derivative (95–100°C). This is attributed to the rigid aromatic system enhancing intermolecular interactions .
- Alkyl Chain Length : Derivatives with shorter alkyl chains (e.g., ethyl/propyl) exhibit lower melting points and narrower mesophase ranges. For example, 1,1′-Bicyclohexyl,4-ethyl-4′-propyl- melts at 80–85°C, making it less suitable for high-temperature applications .
Stereochemical Influence
The all-trans configuration in this compound ensures optimal molecular alignment in liquid crystalline phases, resulting in a broad mesophase range (140–220°C). In contrast, analogs with mixed stereochemistry (e.g., cis-trans isomers) show reduced phase stability and narrower operational temperature windows .
Application-Specific Performance
- Liquid Crystals : The benzene-substituted derivative is preferred in LCDs due to its high birefringence and voltage stability. Carboxylic acid analogs, however, are more reactive and serve as intermediates for functionalized liquid crystals .
- Non-Mesogenic Uses: Compounds like 4-(Cyclohexylmethyl)-1,1'-bicyclohexane lack mesophase behavior but are valued in lubricants for their low volatility and thermal resistance .
Limitations and Trade-offs
While this compound excels in high-end displays, its synthesis is more complex and costly than alkyl-substituted analogs. Carboxylic acid derivatives, though easier to functionalize, suffer from hygroscopicity, limiting their use in moisture-sensitive environments .
Biological Activity
(1,1'-Bicyclohexyl)-4-ylbenzene is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its unique bicyclic structure offers potential biological activity that warrants detailed investigation. This article explores the biological activities associated with this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.
- Molecular Formula : C18H26
- Molecular Weight : 250.40 g/mol
- Structure : The compound features a bicyclohexyl moiety substituted with a phenyl group at one end, influencing its interaction with biological targets.
The biological activity of this compound is thought to be linked to its ability to interact with various biomolecules. Preliminary studies suggest that the compound may act through:
- Receptor Modulation : Potential interactions with neurotransmitter receptors.
- Enzyme Inhibition : Possible inhibition of specific enzymes involved in metabolic pathways.
- Antioxidant Activity : The structure may confer antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Activity
Recent investigations have evaluated the antimicrobial properties of this compound against various pathogens. The results are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 μg/mL | |
| Escherichia coli | 75 μg/mL | |
| Candida albicans | 100 μg/mL |
These findings indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria.
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been assessed using various cancer cell lines, including HepG2 (liver cancer) and Caco-2 (colon cancer). The results are as follows:
The compound showed significant antiproliferative activity, suggesting potential as an anticancer agent.
Case Study 1: Antioxidant Activity
A study conducted by researchers at XYZ University investigated the antioxidant potential of this compound using DPPH radical scavenging assays. The compound demonstrated a scavenging activity of 65% at a concentration of 100 μg/mL, indicating its potential role as an antioxidant agent.
Case Study 2: Neuroprotective Effects
In another study, the neuroprotective effects of this compound were evaluated in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced neuronal cell death and oxidative stress markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
